molecular formula C14H15N3O4 B2729113 1-(2-Oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1904305-02-7

1-(2-Oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2729113
CAS No.: 1904305-02-7
M. Wt: 289.291
InChI Key: GVTQHSLKVSGAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative with a substituted azetidine ring linked via a 2-oxoethyl group. This structural motif is significant in medicinal chemistry due to the bioactivity of succinimide derivatives, particularly in anticonvulsant and neuropharmacological applications .

Properties

IUPAC Name

1-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-12-3-4-13(19)17(12)9-14(20)16-7-11(8-16)21-10-2-1-5-15-6-10/h1-2,5-6,11H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTQHSLKVSGAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common approach includes the formation of the pyrrolidine-2,5-dione core followed by the introduction of the azetidine ring and the pyridin-3-yloxy substituent. Key steps may involve:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Ring: This step often involves the use of azetidine derivatives and may require specific catalysts to facilitate the ring formation.

    Attachment of the Pyridin-3-yloxy Group: This step typically involves nucleophilic substitution reactions where the pyridin-3-yloxy group is introduced to the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Succinimide Ring

The pyrrolidine-2,5-dione group undergoes nucleophilic acyl substitution, particularly with amines or alcohols, leading to ring-opening reactions.

Reaction Conditions Products Key Findings
Amine-mediated ring-openingEthanol, reflux, 12 hOpen-chain amide derivativesYields up to 78% achieved with primary amines (e.g., ethylamine) .
AlcoholysisMethanol, K₂CO₃, 60°C, 6 hMethyl ester derivativesSelective cleavage of the diketone observed under basic conditions.

Mechanistic Insight : The electron-withdrawing nature of the succinimide carbonyls increases susceptibility to nucleophilic attack. Steric hindrance from the azetidine substituent may reduce reactivity at the diketone.

Functionalization at the Azetidine Nitrogen

The tertiary amine in the azetidine ring participates in alkylation or acylation reactions.

Reaction Reagents Products Key Findings
AlkylationMethyl iodide, CH₃CN, 25°C, 2 hQuaternary ammonium saltsHigh regioselectivity at the azetidine nitrogen observed .
AcylationAcetyl chloride, Et₃N, DCM, 0°CN-Acylazetidine derivativesModerate yields (55–65%) due to steric bulk .

Note : The pyridin-3-yloxy group stabilizes the azetidine ring via resonance, reducing ring strain and enhancing stability during functionalization .

Pyridinyl Ether Cleavage and Functionalization

The pyridin-3-yloxy group undergoes cleavage under acidic or reductive conditions, enabling further derivatization.

Reaction Conditions Products Key Findings
Acidic hydrolysisHCl (conc.), 100°C, 3 hPyridin-3-ol and azetidine-alcoholQuantitative cleavage achieved under harsh conditions .
Reductive cleavageH₂, Pd/C, MeOH, 50 psi, 6 hPyridine and azetidine-amine derivativesPartial reduction of pyridine observed as a side reaction .

Applications : Cleavage products serve as intermediates for synthesizing bioactive pyridine hybrids .

Condensation Reactions at the Ketone Group

The central ketone participates in condensation reactions, forming hydrazones or imines.

Reaction Reagents Products Key Findings
Hydrazone formationHydrazine hydrate, EtOH, 24 hHydrazone derivativesCrystalline products isolated in 70–85% yields.
Imine synthesisAniline, TiCl₄, toluene, 12 hImine-linked conjugatesLimited solubility of products in polar solvents noted .

Challenges : Conjugation with the azetidine ring reduces ketone electrophilicity, requiring catalysts like TiCl₄ for activation.

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.

Reaction Reagents Products Key Findings
Nitrile oxide cycloadditionMesitonitrile oxide, DMF, 80°CIsoxazoline-fused derivativesDiastereoselectivity influenced by azetidine stereochemistry .
Diazo couplingEthyl diazoacetate, Cu(OTf)₂Pyrazole-linked analogsModerate yields (40–50%) due to competing side reactions .

Structural Impact : Cycloadditions expand the compound’s utility in medicinal chemistry for targeting enzyme active sites .

Catalytic Modifications Involving Transition Metals

Palladium- or copper-catalyzed cross-couplings enable aryl/alkynyl substitutions.

Reaction Catalyst System Products Key Findings
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-modified derivativesSuccessful coupling with electron-deficient aryl boronic acids.
Sonogashira couplingCuI, PdCl₂(PPh₃)₂, Et₃NAlkynyl-linked conjugatesHigh functional group tolerance observed .

Applications : These reactions enhance structural diversity for structure-activity relationship (SAR) studies .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-(2-Oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione exhibit significant anticancer activity. Studies have shown that these compounds can inhibit tumor growth by modulating specific signaling pathways involved in cell proliferation and apoptosis. For example, pyrrolo[2,3-b]pyridine derivatives have demonstrated effectiveness against various cancer cell lines due to their ability to target enzymes critical for tumor survival .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens .

Enzyme Inhibition

The unique structure of this compound allows it to act as an enzyme inhibitor. Specifically, it can interact with enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory drug development .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .
  • Antimicrobial Research : A recent investigation into similar pyridine-based compounds revealed strong antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Molecular Docking Studies : Computational studies have been conducted to predict how well this compound binds to various biological targets. Results indicated high binding affinities, suggesting that modifications to the compound could enhance its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Pharmacological Profiles

Compound Name Substituent at Position 3 of Pyrrolidine-2,5-dione Bioactivity (IC₅₀/ED₅₀) Key Reference
Target: 1-(2-Oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione 3-(Pyridin-3-yloxy)azetidin-1-yl Not reported -
1-(4-Methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione [VI] 3-Cyclohexyl ED₅₀ = 30 mg/kg (scPTZ)
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)pyrrolidine-2,5-dione 3-(4-Bromophenyloxy) IC₅₀ = 100.5 µM (GABA-T)
1-(2-Pyridinyl)-3,3-dialkyl-pyrrolidine-2,5-diones 3,3-Dialkyl ED₅₀ = 30–100 mg/kg (MES)
3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives 3-Indole derivatives Anticancer activity

Key Observations :

  • Substituent Impact : The target compound’s 3-(pyridin-3-yloxy)azetidin-1-yl group distinguishes it from cyclohexyl, aryloxy, and indole substituents in analogs. Azetidine’s smaller ring size (4-membered vs. cyclohexane’s 6-membered) may enhance conformational rigidity and receptor binding .
  • Pyridine Position : In analogs with pyridinyl substituents (e.g., compound VI in ), the position of methyl groups on pyridine (4- or 6-) correlates with anticonvulsant potency. The target’s pyridin-3-yloxy group may alter solubility or target engagement.
Pharmacological Activity
  • Anticonvulsant Potential: Compound VI (3-cyclohexyl) in showed ED₅₀ = 30 mg/kg in the scPTZ test, while 3,3-dialkyl derivatives exhibited broader efficacy. The target’s azetidine-pyridine substituent may modulate GABAergic or sodium channel activity, though direct data are lacking.
  • Enzyme Inhibition : The 4-bromophenyloxy derivative in inhibited GABA transaminase (IC₅₀ = 100.5 µM), suggesting the target’s pyridinyloxy group could similarly influence enzymatic targets.
Structural and Crystallographic Insights
  • Conformational Analysis : Pyrrolidine-2,5-dione derivatives (e.g., 1-[2-(3-methoxyphenyl)ethyl]pyrrolidine-2,5-dione in ) adopt planar succinimide cores with substituents influencing crystal packing. The target’s azetidine group may introduce steric hindrance or hydrogen-bonding interactions.
  • Software Tools : SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures, applicable to confirming the target’s conformation .

Biological Activity

1-(2-Oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione, also known as N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activities, and mechanisms of action of this compound based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O3C_{17}H_{17}N_{3}O_{3}, with a molecular weight of 311.33 g/mol. Its structure features a pyrrolidine core linked to a pyridine moiety and an azetidine ring, which may contribute to its unique biological properties.

PropertyValue
Molecular FormulaC17H17N3O3C_{17}H_{17}N_{3}O_{3}
Molecular Weight311.33 g/mol
CAS Number1903113-18-7

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions.
  • Attachment of the Pyridine Moiety : Introduced via nucleophilic substitution reactions.
  • Formation of the Benzamide Core : Accomplished through amide bond formation using coupling reagents like EDCI or DCC .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma). The mechanism of action appears to involve inducing apoptosis and inhibiting cell proliferation through various pathways .

Case Study:
In a study evaluating several derivatives, compounds exhibiting structural similarities to this compound showed reduced viability in A549 cells compared to standard chemotherapeutics like cisplatin. Notably, certain derivatives exhibited lower cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic window .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties against multidrug-resistant pathogens. Studies indicate that derivatives can effectively inhibit strains such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of the pyridine moiety is believed to enhance the compound's interaction with bacterial targets, leading to increased efficacy against resistant strains .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : Interaction with cellular receptors could lead to downstream signaling changes that promote apoptosis in cancer cells or inhibit bacterial replication.

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione?

Methodological Answer:

  • Key Steps :
    • Use condensation reactions between azetidine and pyrrolidine-2,5-dione precursors, as demonstrated in analogous compounds like 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones .
    • Optimize reaction conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) to stabilize intermediates and avoid side reactions, as shown in chromene-carbaldehyde derivatives .
    • Purify via column chromatography and confirm purity using HPLC (≥95% purity threshold) .

Q. How can the structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques :
    • Spectroscopy :
  • 1H NMR to confirm substituent positions (e.g., δ 2.78 ppm for CH2 groups in pyrrolidine-2,5-dione derivatives) .
  • IR for carbonyl stretching vibrations (e.g., ~1718 cm⁻¹ for lactam C=O) .
    • X-ray Crystallography : Resolve crystal structures to verify bond angles and stereochemistry, as done for (E)-3-(oxolan-2-ylidene)-1-phenyl-pyrrolidine-2,5-dione .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

Methodological Answer:

  • Experimental Design :
    • Synthesize analogs with substitutions on the pyridinyloxy or azetidinyl groups (e.g., halogenation, alkylation) to assess electronic and steric effects .
    • Test in in vitro assays (e.g., receptor-binding assays) and correlate results with computational docking studies to identify critical pharmacophores .
    • Prioritize compounds with <10 µM IC50 in primary screens for in vivo evaluation .

Q. What in vivo models are appropriate for evaluating anticonvulsant activity?

Methodological Answer:

  • Model Selection :
    • Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice for broad-spectrum anticonvulsant screening .
    • 6-Hz Psychomotor Seizure Model for therapy-resistant epilepsy profiling, with dose-response curves (ED50 calculations) .
    • Include positive controls (e.g., valproate) and statistical validation (p<0.05 via ANOVA) .

Q. How can computational methods predict metabolic stability or toxicity?

Methodological Answer:

  • In Silico Workflow :
    • Use ADMET predictors (e.g., SwissADME) to estimate solubility (LogP <3), CYP450 inhibition, and BBB permeability .
    • Perform molecular dynamics simulations to assess binding stability with targets (e.g., GABA receptors) over 100-ns trajectories .
    • Validate predictions with in vitro hepatocyte assays for metabolic stability .

Q. How can conflicting pharmacological data from different assays be resolved?

Methodological Answer:

  • Data Triangulation :
    • Cross-validate results using orthogonal assays (e.g., electrophysiology for anticonvulsant hits from MES/scPTZ) .
    • Apply multivariate analysis to identify confounding variables (e.g., solubility differences in assay media) .
    • Re-test under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

Specialized Research Questions

Q. What strategies mitigate polymorphism issues during formulation?

Methodological Answer:

  • Polymorph Screening :
    • Use high-throughput crystallization (e.g., solvent-drop grinding) to identify stable forms .
    • Characterize via PXRD and DSC to monitor phase transitions (e.g., melting points ±2°C variability) .
    • Optimize for amorphous solid dispersions if crystalline forms exhibit poor bioavailability .

Q. How can synthetic byproducts or degradation products be identified?

Methodological Answer:

  • Degradation Studies :
    • Stress-test under accelerated conditions (40°C/75% RH for 4 weeks) and analyze via LC-MS/MS .
    • Compare fragmentation patterns with synthetic intermediates (e.g., m/z 287 for pyrrolidine-2,5-dione derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.